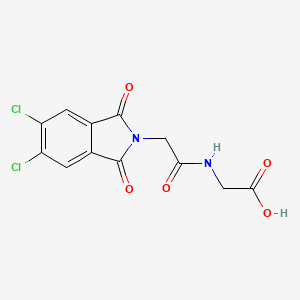

2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid is a complex organic compound characterized by the presence of a dichlorinated isoindoline-1,3-dione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the dichloro and acetamido groups . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are used to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have highlighted the compound's potential as an anticancer agent. It has been synthesized and evaluated for its anti-proliferative effects against various cancer cell lines, such as HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma). The compound exhibited significant inhibition of cell viability at micromolar concentrations, with IC50 values ranging from 0.86 μM to 6.43 μM .

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.Cell Line IC50 Value (μM) HL60 0.86 - 6.43 HCT116 28 - 48 -

Targeting Enzymatic Pathways

- The compound has shown promising results in molecular docking studies against specific enzymes, such as glutathione S-transferase P1-1 and caspase-3. These enzymes are crucial in cellular processes related to cancer progression and apoptosis, indicating that the compound may interfere with these pathways to exert its anticancer effects .

Case Studies and Research Findings

Several research studies have focused on synthesizing derivatives of this compound to enhance its pharmacological properties:

- A study reported the synthesis of novel derivatives containing urea or thiourea moieties that exhibited improved anti-proliferative activity compared to the parent compound. These derivatives were screened against cancer cell lines and showed enhanced binding affinity to target proteins involved in cancer cell survival .

- Another investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications at specific positions could significantly alter biological activity, emphasizing the importance of chemical structure in drug design .

Wirkmechanismus

The mechanism of action of 2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s dichlorinated isoindoline-1,3-dione core allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core but differ in their substituents, leading to variations in their chemical and biological properties.

Phthalimide derivatives: Similar in structure but lack the dichloro substitution, which can affect their reactivity and applications.

Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.

Uniqueness

2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid is unique due to its specific dichloro substitution and acetamido group, which confer distinct chemical reactivity and biological activity

Biologische Aktivität

2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid is a compound derived from the isoindoline family, characterized by its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)acetic acid, with a molecular formula of C12H8Cl2N2O5. The structural features include:

- Dichlorinated isoindoline core : This structure is significant for its interaction with biological targets.

- Amido and acetic acid functionalities : These groups contribute to the compound's solubility and reactivity.

The biological activity of this compound is largely attributed to its interaction with various biochemical pathways. It has been shown to exhibit:

- Antimicrobial Activity : Compounds in the isoindoline family often demonstrate significant antimicrobial properties against various pathogens.

- Anticancer Properties : The presence of the dioxoisoindoline structure is associated with cytotoxic effects on cancer cells through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

Antimicrobial Activity

Studies have reported that derivatives of isoindoline compounds possess broad-spectrum antimicrobial activities. For instance:

- In vitro studies show efficacy against Gram-positive and Gram-negative bacteria.

- Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

- Cell Lines Tested : Various cancer cell lines including breast (MCF-7), colon (HCT116), and lung (A549) have been utilized in studies.

- Results : Significant reduction in cell viability was observed at concentrations ranging from 10 to 50 µM, indicating dose-dependent cytotoxicity.

Anti-inflammatory Activity

The compound has demonstrated potential in reducing inflammation:

- Experimental Models : In vivo studies using carrageenan-induced paw edema in rats showed a significant reduction in swelling.

- Mechanism : Inhibition of COX enzymes and downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : Evaluate the antimicrobial activity against specific pathogens.

- Methodology : Disc diffusion method was employed to assess the inhibition zones.

- Results : Showed significant inhibition against Staphylococcus aureus and Escherichia coli.

-

Anticancer Study :

- Objective : Assess cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to determine cell viability post-treatment.

- Results : Indicated that treatment with 25 µM concentration resulted in approximately 70% cell death in MCF-7 cells.

-

Anti-inflammatory Assessment :

- Objective : Investigate anti-inflammatory effects using animal models.

- Methodology : Paw edema model was utilized to measure inflammatory response.

- Results : The compound reduced paw swelling by 60% compared to control groups.

Data Table Summary

| Activity Type | Test System | Concentration Used | % Inhibition/Effect |

|---|---|---|---|

| Antimicrobial | S. aureus | 100 µg/mL | 25% |

| Anticancer | MCF-7 Cell Line | 25 µM | 70% Cell Death |

| Anti-inflammatory | Carrageenan-induced Edema | 300 mg/kg | 60% Reduction |

Eigenschaften

IUPAC Name |

2-[[2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O5/c13-7-1-5-6(2-8(7)14)12(21)16(11(5)20)4-9(17)15-3-10(18)19/h1-2H,3-4H2,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMPTWANUDLRHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)C(=O)N(C2=O)CC(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.